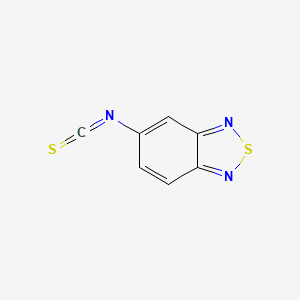

2,1,3-Benzothiadiazol-5-yl isothiocyanate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-isothiocyanato-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3S2/c11-4-8-5-1-2-6-7(3-5)10-12-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDWFDQYUFKNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379961 | |

| Record name | 2,1,3-Benzothiadiazol-5-yl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-62-0 | |

| Record name | 2,1,3-Benzothiadiazol-5-yl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Synthetic Routes to the 2,1,3-Benzothiadiazole (B189464) Core

The construction of the 2,1,3-benzothiadiazole nucleus is a fundamental step in the synthesis of the target compound. Various methods have been developed for the formation of this bicyclic heterocyclic system, with the classical approach involving the reaction of an ortho-phenylenediamine with a sulfur-containing reagent.

Preparation from ortho-Phenylenediamine and Thionyl Chloride

The most traditional and widely employed method for the synthesis of the 2,1,3-benzothiadiazole core involves the reaction of ortho-phenylenediamine with thionyl chloride. This reaction is a straightforward and efficient way to construct the thiadiazole ring fused to the benzene (B151609) ring. The reaction typically proceeds in a suitable solvent, and the choice of reaction conditions can influence the yield and purity of the product.

The general reaction scheme is as follows:

Starting Material: ortho-Phenylenediamine

Reagent: Thionyl chloride (SOCl₂)

Product: 2,1,3-Benzothiadiazole

This method is advantageous due to the ready availability of the starting materials and the generally high yields obtained.

Alternative Cyclization Strategies for Benzothiadiazole Ring Formation

While the use of thionyl chloride is common, alternative strategies for the cyclization to form the benzothiadiazole ring have been explored. These methods often aim to use less harsh reagents or to provide routes to derivatives that are not easily accessible through the traditional method. Some of these strategies include the use of other sulfur-containing reagents or the cyclization of appropriately substituted benzene derivatives. For instance, the reaction of 2-aminothiophenols with specific reagents can also lead to the formation of the benzothiadiazole ring system.

Regioselective Functionalization of the Benzothiadiazole Nucleus

To synthesize 2,1,3-Benzothiadiazol-5-yl isothiocyanate, it is necessary to introduce a functional group at the 5-position of the benzothiadiazole core that can be converted to an isothiocyanate. This is typically an amino group. The regioselective functionalization of the benzothiadiazole nucleus is therefore a critical step. nih.gov

Recent advances in C-H functionalization have provided powerful tools for the direct introduction of functional groups at specific positions on the benzothiadiazole ring. nih.gov For example, iridium-catalyzed C-H borylation has been shown to be highly regioselective for the C5 position of 2,1,3-benzothiadiazole. nih.gov This borylated intermediate can then be converted to a variety of other functional groups, including an amino group, through subsequent reactions such as the Suzuki-Miyaura coupling followed by reduction of a nitro group. nih.gov

Below is a data table summarizing a regioselective C-H borylation approach to a 5-functionalized benzothiadiazole derivative. nih.gov

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,1,3-Benzothiadiazole | B₂(pin)₂, [Ir(OMe)COD]₂, dtbpy, octane, 80 °C | 2,1,3-Benzothiadiazol-5-ylboronic acid pinacol (B44631) ester | ~64 |

Introduction of the Isothiocyanate Moiety

Once 5-amino-2,1,3-benzothiadiazole is obtained, the next crucial step is the conversion of the primary amino group into the isothiocyanate functionality. Several methods are available for this transformation, ranging from classical approaches using thiophosgene (B130339) to more modern one-pot procedures.

Conversion of Primary Amines to Isothiocyanates

The conversion of a primary aromatic amine to an isothiocyanate is a well-established transformation in organic synthesis. The most common method involves the reaction of the amine with thiophosgene (CSCl₂) in the presence of a base to neutralize the HCl byproduct. researchgate.net However, due to the high toxicity of thiophosgene, alternative reagents have been developed. nih.gov

Another widely used two-step approach is the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate using a desulfurizing agent. nih.govcbijournal.com A variety of desulfurizing agents can be employed, including ethyl chloroformate, tosyl chloride, and various metal salts. nih.govcbijournal.com

The choice of method often depends on the substrate's reactivity and the presence of other functional groups. For electron-deficient aromatic amines, which can be less reactive, a two-step approach using a more versatile desulfurizing agent may be necessary. organic-chemistry.org

One-Pot Synthetic Procedures for Isothiocyanate Synthesis

To improve efficiency and simplify the synthetic process, several one-pot procedures for the conversion of primary amines to isothiocyanates have been developed. nih.govbeilstein-journals.orgnih.gov These methods typically involve the in situ generation and decomposition of the dithiocarbamate intermediate without its isolation. nih.govbeilstein-journals.orgnih.gov

For example, a one-pot protocol can be performed by treating the amine with carbon disulfide and a base, followed by the addition of a desulfurizing agent to the same reaction mixture. nih.govnih.gov Reagents such as iron(III) chloride and sodium persulfate have been successfully used as desulfurizing agents in one-pot syntheses. nih.govrsc.org These methods are often more environmentally friendly and can be more suitable for larger-scale preparations. nih.govrsc.org

The following data table provides examples of one-pot syntheses of aryl isothiocyanates from primary amines, which are analogous to the synthesis of the target compound.

| Entry | Amine Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Aniline | CS₂, K₂CO₃, H₂O; then TCT in CH₂Cl₂ | Phenyl isothiocyanate | 98 | nih.gov |

| 2 | 4-Fluoroaniline | CS₂, K₂CO₃, H₂O/DMF; then TCT in CH₂Cl₂ | 4-Fluorophenyl isothiocyanate | 94 | nih.gov |

| 3 | 2-Chloro-5-aminopyridine | CS₂, DABCO, THF; then FeCl₃·6H₂O in H₂O | 2-Chloro-5-isothiocyanatopyridine | 85 | nih.gov |

Specific Methodologies for this compound Formation

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established methods for converting primary aromatic amines into isothiocyanates. The most prevalent and direct method involves the reaction of the corresponding amine precursor, 2,1,3-benzothiadiazol-5-amine, with thiophosgene (CSCl₂) or a thiophosgene equivalent. researchgate.net This reaction typically proceeds by the addition of the amine to thiophosgene, followed by the elimination of two molecules of hydrogen chloride, often in the presence of a non-nucleophilic base to neutralize the acid produced.

An alternative, though less direct, pathway involves a multi-step sequence starting from the primary aromatic amine. researchgate.net This method includes the conversion of the amine into an arylimino-1,2,3-dithiazole, which is then transformed into a cyanothioformanilide intermediate. researchgate.net Subsequent cleavage of the cyanothioformanilide, for instance with an organometallic reagent like ethylmagnesium bromide, yields the desired aryl isothiocyanate. researchgate.net

Table 1: Synthetic Methodologies for Aryl Isothiocyanate Formation

| Method | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Thiophosgene Method | Primary Aromatic Amine | Thiophosgene (CSCl₂) | Direct, high-yielding, common laboratory and industrial method. researchgate.net |

| Dithiazole Method | Primary Aromatic Amine | 1. 4-Chloro-5H-1,2,3-dithiazol-5-one2. Cyanide source3. Ethylmagnesium bromide | Multi-step process, avoids highly toxic thiophosgene directly. researchgate.net |

Derivatization Strategies for this compound

The isothiocyanate functional group (-N=C=S) is a powerful electrophilic handle, making this compound a valuable intermediate for the synthesis of a wide array of more complex molecules. Its derivatization chemistry is dominated by the susceptibility of the central carbon atom to nucleophilic attack.

Nucleophilic Addition Reactions to the Isothiocyanate Group

The carbon atom of the isothiocyanate moiety is highly electrophilic and readily undergoes addition reactions with a variety of nucleophiles. This reactivity is the foundation for most derivatization strategies. Nucleophiles such as primary and secondary amines, hydrazines, alcohols, and thiols can attack the central carbon, leading to the formation of a tetrahedral intermediate which then typically protonates on the nitrogen or sulfur atom. This fundamental reaction opens pathways to numerous derivatives, most notably thioureas, thiosemicarbazides, and thiocarbamates.

Formation of Thiourea (B124793) and Thiadiazine Derivatives

Thiourea Derivatives: The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N,N'-disubstituted or trisubstituted thiourea derivatives. researchgate.netnih.gov This reaction is a classic example of nucleophilic addition to the isothiocyanate group and is often carried out by simply mixing the reactants in a suitable solvent. The resulting thioureas are themselves versatile intermediates in organic synthesis and are core structures in many biologically active compounds. nih.gov

Thiadiazine Derivatives: The formation of thiadiazine rings from this compound is a more complex, multi-step process that requires the initial formation of a thiourea or, more commonly, a thiosemicarbazide (B42300) intermediate. For instance, the isothiocyanate can be reacted with hydrazine (B178648) or a substituted hydrazine to form a thiosemicarbazide. This intermediate can then undergo cyclization with a suitable C2 synthon, such as an α-haloester like ethyl chloroacetate, to form a 1,3,4-thiadiazinone ring. ekb.eg This cyclization typically involves nucleophilic attack by the sulfur on the electrophilic carbon of the C2 component, followed by an intramolecular condensation to close the ring.

Table 2: Synthesis of Thiourea and Thiadiazine Derivatives

| Derivative | Intermediate | Reagents for Cyclization (if any) | Resulting Heterocycle |

|---|---|---|---|

| Thiourea | - | Primary or Secondary Amine | N-(2,1,3-Benzothiadiazol-5-yl)-N'-alkyl/aryl-thiourea |

| 1,3,4-Thiadiazine | Thiosemicarbazide | α-Haloesters (e.g., Ethyl chloroacetate) | 1,3,4-Thiadiazinone fused or linked to the benzothiadiazole core. ekb.eg |

Construction of Fused Heterocyclic Systems

Beyond simple additions, this compound serves as a key reactant in cyclization reactions to build more elaborate fused and non-fused heterocyclic systems. The isothiocyanate moiety can provide one or more atoms (C, N, S) to the newly formed ring.

For example, aryl isothiocyanates can react with aryl hydrazones in the presence of elemental sulfur to yield 2-imino-1,3,4-thiadiazoles. researchgate.net This reaction involves the construction of a five-membered thiadiazole ring. Another common strategy involves the reaction of an isothiocyanate with a molecule containing both a nucleophilic group and a leaving group, or two nucleophilic groups that can sequentially react with the isothiocyanate and another electrophile to induce cyclization. For instance, the reaction of phenyl isothiocyanate with 2-hydrazinyl-N-phenyl-2-thioxoacetamide in the presence of a base leads to the formation of a N-phenyl-5-(phenylamino)-1,3,4-thiadiazole-2-carboxamide. ekb.eg These strategies highlight the utility of the isothiocyanate group in constructing diverse heterocyclic scaffolds appended to the 2,1,3-benzothiadiazole core.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiadiazole Ring

The 2,1,3-benzothiadiazole (B189464) (BTD) ring is characterized as an electron-poor system, a property that significantly influences its reactivity. nih.gov This electron deficiency makes electrophilic aromatic substitution on the benzenoid ring challenging, often necessitating harsh reaction conditions. nih.gov Such reactions can also result in a mixture of C4- and C7-substituted products. nih.gov

Direct functionalization of the C5 and C6 positions has been historically difficult, with most synthetic routes requiring the de novo construction of the thiadiazole ring. nih.gov However, recent advancements have demonstrated that tactics based on stoichiometric metalation can provide access to specific isomers. nih.gov For instance, iridium-catalyzed C–H borylation has been shown to regioselectively yield 5-boryl BTD derivatives, which can then serve as versatile building blocks for further functionalization. nih.govacs.org

Nucleophilic substitution on the BTD core is also a viable synthetic route. The inherent electronic properties of the ring can lead to significant differences in reactivity at various positions. For example, a notable difference in nucleophilicity between the C4 and C6 positions has been observed, influencing the regioselectivity of reactions like the Cadogan reaction. acs.org Furthermore, the generation of novel heteroaryne intermediates, such as 2,1,3-benzothiadiazol-4,5-yne, provides a pathway for C5-selective nucleophilic attack. nih.govacs.org Density functional theory (DFT) calculations predict a significant distortion of the triple bond in this aryne, favoring the addition of nucleophiles at the C5 position. nih.govacs.org

Transition Metal-Catalyzed Coupling Reactions of Benzothiadiazole Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex BTD derivatives, enabling the construction of materials with tailored electronic and photophysical properties.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for extending the π-conjugated system of benzothiadiazole derivatives. This reaction is particularly effective for creating biaryl and heteroaryl structures, which are crucial components in organic electronics. acs.orgwikipedia.org A common strategy involves the initial regioselective borylation of the BTD core, followed by a palladium-catalyzed coupling with various (hetero)aryl bromides. acs.org

For instance, 5-borylated BTD can be coupled with a range of electronically diverse aryl bromides using catalyst systems like Pd(OAc)₂/XPhos or PdCl₂(dppf). acs.org This approach has been used to synthesize a variety of 5-aryl BTD derivatives in good to excellent yields, providing access to compounds whose photophysical properties have been sparingly explored. acs.org Another key precursor, 4,7-dibromo-2,1,3-benzothiadiazole, is extensively used as a building block for synthesizing larger molecules and conductive polymers through Suzuki-Miyaura reactions. wikipedia.org

| Aryl Bromide Partner | Catalyst System | Yield (%) |

|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/XPhos | 96 |

| 4-Bromoanisole | Pd(OAc)₂/XPhos | 98 |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/XPhos | 85 |

| 4-Bromobenzonitrile | PdCl₂(dppf) | 81 |

| 2-Bromopyridine | PdCl₂(dppf) | 72 |

The Sonogashira cross-coupling reaction is instrumental in the synthesis of alkynyl-substituted benzothiadiazoles, particularly for introducing silicon-functionalized alkynes. researchgate.net This palladium-catalyzed reaction provides a key step in creating mono- and bis-silylated BTD derivatives, which serve as precursors for photoactive organic-inorganic hybrid materials. researchgate.net

The synthesis typically involves the reaction of a bromo-substituted BTD with a silylated terminal alkyne. researchgate.net These silylated BTD compounds exhibit absorption in the UV-A region and are valuable for developing materials with tailored photophysical properties. researchgate.net The Sonogashira reaction has also been utilized to synthesize π-extended molecular systems where thiophene (B33073) building blocks act as electron donors and BTD functions as the electron acceptor, resulting in oligomers with low HOMO-LUMO gaps suitable for organic semiconductor applications. wikipedia.org

| BTD Precursor | Silylated Alkyne | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Bromo-2,1,3-benzothiadiazole (B1270332) | (Triethoxysilyl)acetylene | Pd-based | 25-61 (for mono-silylated) |

| 4,7-Dibromo-2,1,3-benzothiadiazole | (Triethoxysilyl)acetylene | Pd-based | 55-94 (for bis-silylated) |

Photoinduced Intramolecular Charge Transfer (ICT) Mechanisms

The 2,1,3-benzothiadiazole moiety is a potent electron acceptor, making its derivatives ideal candidates for studying photoinduced intramolecular charge transfer (ICT) phenomena. researchgate.netpsecommunity.org When BTD is connected to an electron-donating (ED) group through a π-conjugated linker, a "push-pull" system is formed. rsc.org Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the BTD acceptor. psecommunity.org

This ICT process is fundamental to the unique photophysical properties of these molecules, including large Stokes shifts and solvatochromism, where the emission color changes with solvent polarity. rsc.orgresearchgate.net The strength of the ICT character is directly related to the electron-donating and -withdrawing strengths of the substituents. rsc.org Derivatives with strong ED groups exhibit a pronounced ICT character, leading to high fluorescence quantum yields in apolar solvents and lower yields in polar solvents. rsc.org

The exact mechanism of the ICT state formation has been a subject of detailed investigation. For a typical donor-acceptor chromophore, several mechanisms are considered, differing in the relative orientation of the donor and acceptor planes in the excited state. nih.gov These include:

Planar ICT (PICT): Where the donor and acceptor moieties remain largely coplanar.

Twisted ICT (TICT): Involving a perpendicular twist between the donor and acceptor units. nih.gov

Wagging ICT (WICT): A mechanism involving out-of-plane "wagging" motions.

Theoretical studies on related systems suggest that in solution, the crossing between the locally excited (LE) state and a charge-transfer (CT) state becomes facile, enabling the ICT process which can lead to fluorescence quenching or dual fluorescence. nih.gov The energy barrier for this process is often lower in more polar solvents, consistent with experimentally observed enhanced ICT rates. nih.gov

Insufficient Data for Article Generation on 2,1,3-Benzothiadiazol-5-yl isothiocyanate

A thorough review of available scientific literature reveals a lack of specific research data on the biological activities of the chemical compound This compound . While the compound is identified in chemical databases (CAS Number: 337508-62-0), dedicated studies detailing its specific anticancer, antitumor, or antimicrobial properties as required by the outlined sections could not be located.

The existing body of research extensively covers the biological activities of broader, related chemical classes:

Isothiocyanates (ITCs) : This group, which includes well-studied compounds like benzyl (B1604629) isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane, is known for significant anticancer effects. Research demonstrates their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS), and interfere with cancer metastasis. phcog.comnih.govnih.gov

Benzothiazole (B30560) and Benzothiadiazole Derivatives : This large family of heterocyclic compounds has been a subject of medicinal chemistry research, with various derivatives showing a wide spectrum of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov

Although this compound possesses structural motifs from both of these biologically active classes, no specific experimental data was found for this particular molecule. To adhere to the strict requirement of focusing solely on this compound, it is not possible to construct a scientifically accurate article covering the detailed subsections requested. Attributing the known activities of other isothiocyanates or benzothiazole derivatives to this specific, unstudied compound would be speculative and scientifically unfounded.

Therefore, the generation of a thorough and informative article as per the provided outline cannot be completed at this time due to the absence of requisite research findings.

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Properties

Antibacterial Activity against Pathogenic Strains

Benzothiazole (B30560) and benzothiadiazole derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria. ontosight.ainih.gov The isothiocyanate group (-N=C=S) itself is well-documented for its antimicrobial properties, often derived from natural sources like cruciferous plants. nih.govscilit.commdpi.com

Research on benzothiazole-containing analogues has shown potent activity against various bacterial strains. For instance, certain synthetic benzothiazole derivatives exhibited significant minimum inhibitory concentrations (MIC) against S. aureus, L. monocytogenes, E. coli, and S. typhimirium, with some compounds showing efficacy against resistant strains like MRSA and resistant P. aeruginosa. nih.gov Structure-activity relationship (SAR) studies on some benzothiazole series indicated that the presence of specific moieties, such as isopropylamide or 4,5-dihydro-1H-imidazol-2-yl groups, at certain positions on the benzothiazole ring, enhanced antibacterial activity. nih.gov The substitution of electron-withdrawing groups like nitro or chloro on an attached phenyl ring also improved bacterial inhibition. nih.gov The antibacterial action of isothiocyanates is linked to their chemical structure, with aromatic isothiocyanates often showing greater effectiveness. mdpi.com

Antifungal Activity against Fungal Pathogens

The benzothiadiazole scaffold is also a component of molecules with significant antifungal properties. nih.gov Derivatives of the related benzothiazole structure have been designed and synthesized to target fungal pathogens, showing a broad spectrum of activity. rsc.orgresearchgate.net

Studies have revealed that specific benzothiazole derivatives can exhibit potent inhibitory activity against a wide array of fungal pathogens, including systemic fungi and dermatophytes. rsc.orgresearchgate.net For example, certain novel benzothiazole compounds have demonstrated greater activity against Cryptococcus neoformans and Candida glabrata than the standard antifungal drug, fluconazole. rsc.org Furthermore, some derivatives have shown in vivo efficacy in infection models. rsc.org SAR studies indicate that substituents on the benzothiazole ring play a crucial role in determining the antifungal potency and spectrum. mdpi.com For instance, the presence of an electron-withdrawing acetyl group on an associated phenyl ring was found to significantly inhibit the mycelial growth of several phytopathogenic fungi. mdpi.com

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiadiazole derivatives and isothiocyanates are attributed to several mechanisms of action, including the perturbation of redox homeostasis and the inhibition of quorum sensing.

Redox Homeostasis Perturbation: Benzothiadiazole (BTH) has been shown to influence the redox balance in biological systems. tubitak.gov.trtubitak.gov.tr It can trigger the production of antioxidant metabolites, which helps in defense against stressors. tubitak.gov.tr This modulation of the cellular redox environment can be detrimental to pathogenic microbes that are sensitive to oxidative stress, representing a potential mechanism of antimicrobial action.

Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. researchgate.netnih.gov Disrupting this system is a promising anti-pathogenic strategy. Both isothiocyanates and benzothiazole derivatives have been identified as potential QS inhibitors. researchgate.netnih.gov Certain benzothiazole compounds have been shown to suppress QS-regulated virulence factors such as biofilm formation, extracellular polysaccharide production, and bacterial motility. nih.gov This interference with bacterial communication can render pathogens less virulent and more susceptible to conventional antibiotics. researchgate.netnih.gov

Anti-inflammatory and Analgesic Effects

Derivatives of benzothiazole have been extensively investigated for their anti-inflammatory and analgesic properties. nih.govjyoungpharm.orgchalcogen.ronih.gov Several studies have synthesized and evaluated novel compounds incorporating the benzothiazole scaffold, demonstrating significant activity in various in vivo models. nih.govbanglajol.info

In studies using carrageenan-induced rat paw edema, a standard model for acute inflammation, certain benzothiazole derivatives have shown a potent percentage reduction in edema, in some cases superior to standard drugs like indomethacin. jyoungpharm.org Similarly, in analgesic activity screenings, these compounds have demonstrated a significant reduction in pain response. nih.govbiomedpharmajournal.org The mechanism for these effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory pathway. researchgate.net The structural features of these derivatives are critical, with substitutions on the benzothiazole ring and associated moieties influencing the potency of their anti-inflammatory and analgesic actions. jyoungpharm.orgresearchgate.net

Antiviral Activities of Related Thiadiazole Scaffolds

The 1,3,4-thiadiazole (B1197879) ring, a related heterocyclic scaffold, is present in numerous compounds exhibiting a broad spectrum of biological activities, including significant antiviral properties. nih.govnih.gov These derivatives have been evaluated against a wide range of viruses. arkat-usa.org

Synthetic compounds containing the 1,3,4-thiadiazole moiety have shown activity against viruses such as Herpes Simplex Virus-1 (HSV-1), Sindbis virus, and Coxsackie virus B4. nih.gov Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have also been synthesized and shown to possess good activity against the Tobacco Mosaic Virus (TMV). arkat-usa.orgresearchgate.net Furthermore, other thiadiazole derivatives have demonstrated promising activity against HIV-1 and influenza viruses. nih.govarkat-usa.orgbenthamdirect.com The antiviral potency is often influenced by the electronic and steric properties of substituents on the heterocyclic ring system. nih.gov

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For benzothiadiazole and related scaffolds, extensive SAR studies have been conducted to identify the key structural features required for their diverse biological effects.

Elucidation of Pharmacophores for Optimal Biological Responses

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the benzothiadiazole and related scaffolds, several key pharmacophoric features have been identified.

For antimicrobial activity , the presence of the benzothiazole ring itself is crucial. nih.gov SAR studies have shown that substitutions at various positions can modulate potency. For example, in one study, the replacement of a trifluoromethoxy group with a chloro substituent on the benzothiazole moiety improved antibacterial activity against several strains. nih.gov For antifungal activity, the nature and position of substituents on associated aryl rings have a significant impact; electron-withdrawing groups often enhance activity. mdpi.com

For anti-inflammatory and analgesic activities , investigations have demonstrated that substitutions at the C-2 and C-6 positions of the benzothiazole ring can explain the variation in biological activities. jyoungpharm.org

These SAR insights are critical for the rational design of new, more potent, and selective agents based on the 2,1,3-benzothiadiazole (B189464) scaffold for various therapeutic applications.

Advanced Material Science and Probe Development

Fluorescent Probes and Bioimaging Applications

Derivatives of 2,1,3-benzothiadiazole (B189464) have emerged as a significant class of fluorophores for bioimaging, offering advantages over classical dyes like coumarins, BODIPYs, and rhodamines. acs.org Their attractive photophysical properties, including large Stokes shifts, high quantum yields, and stability, are fostering rapid development in this field. acs.org

The design of BTD-based fluorescent sensors leverages the electron-accepting properties of the BTD core, which is often combined with electron-donating groups to create molecules with intramolecular charge transfer (ICT) characteristics. nih.gov This D-π-A (Donor-π-Acceptor) architecture allows for fine-tuning of the sensor's optical properties. nih.gov

The synthesis of BTD derivatives typically begins with the reaction of an ortho-phenylenediamine derivative with thionyl chloride (SOCl₂) to form the core heterocycle. mdpi.com From there, functional groups and π-extended systems can be introduced through various organic reactions. Key synthetic strategies include metal-catalyzed cross-coupling reactions, such as the Sonogashira and Stille reactions, which are used to link the BTD core with other aromatic units, extending the π-conjugation and modifying the photophysical properties. researchgate.netresearchgate.net For example, new fluorescent compounds have been successfully synthesized by linking BTD central cores to terminal aromatic units via an acetylenic linker using a Sonogashira cross-coupling reaction. researchgate.net Another common approach involves the functionalization of pre-formed BTD scaffolds, such as the synthesis of 4-amino-BTDs from 4-amino-2,1,3-benzothiadiazole (BTD-NH₂) or 4-bromo-2,1,3-benzothiadiazole (B1270332) (BTD-Br). nih.gov

| Synthetic Strategy | Key Reagents/Reaction | Purpose |

| Core Formation | ortho-phenylenediamine, SOCl₂ | To create the fundamental 2,1,3-benzothiadiazole ring system. mdpi.com |

| π-System Extension | Sonogashira cross-coupling | To link the BTD core with terminal units via acetylenic linkers, ensuring molecular planarity and extending conjugation. researchgate.net |

| Functionalization | Metal-catalyzed cross-coupling | To introduce various N-substituents at the 4-position of the BTD core to tune properties. nih.gov |

| Cyclization | PPh₃, o-dichlorobenzene | To create π-extended BTDs fused with other heterocycles like thienopyrrole or indole. mdpi.com |

Small-molecule fluorescent probes based on BTD are increasingly used for imaging various components in living and fixed cells. acs.org Their success stems from their ability to selectively accumulate in and label specific organelles. Important cellular components, including nuclear DNA, mitochondria, and lipid droplets, have been successfully stained using BTD derivatives. acs.org

The subcellular localization can be precisely controlled through molecular design. For instance, a direct correlation has been found between the lipophilicity of N-substituted BTD derivatives and their specificity for lipid droplets; compounds with a log P ≥ 4 tend to accumulate in these organelles, which are crucial biomarkers in oncology. nih.gov A novel lipophilic BTD derivative, BTD-AO, was designed for live-cell imaging and demonstrated a high affinity for vesicles and lipid droplets, even allowing for the study of cellular dynamics at low temperatures (4 °C). rsc.org Other symmetric BTD derivatives have been shown to provide high-quality, selective staining of nuclear double-stranded DNA in human stem cells, presenting a stable and effective alternative to commercial probes like DAPI. researchgate.net

| BTD Derivative Type | Target Cellular Component | Key Finding |

| Lipophilic N-substituted BTDs | Lipid Droplets | Specificity is correlated with high lipophilicity (log P ≥ 4), making them useful tools in cancer cell research. nih.gov |

| BTD-AO | Vesicles (Lipid Droplets) | Enables imaging of cellular uptake and dynamics in living cells even at low temperatures. rsc.org |

| Symmetric BTD Derivatives | Nuclear dsDNA | Provides selective and stable staining in human stem cells, outperforming some commercial probes. researchgate.netnih.gov |

| Other BTD Derivatives | Mitochondria | Have been evaluated as effective mitochondrial markers in cancer cells. researchgate.net |

The Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and an acceptor group in close proximity. mdpi.com Upon photoexcitation, a proton is transferred from the donor to the acceptor, creating an excited-state tautomer that is responsible for fluorescence emission. mdpi.combohrium.com This process results in an unusually large Stokes shift, which is highly desirable for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio.

Several BTD-containing fluorescent probes have been designed with ESIPT capabilities. researchgate.netnih.gov These molecules are engineered with specific functional groups, such as hydroxyl and imine nitrogens, that can facilitate the proton transfer. bohrium.com However, the occurrence of ESIPT in some BTD derivatives has been a subject of scientific debate. A study of amino-substituted benzothiadiazoles, which exhibit large Stokes shifts, initially attributed this phenomenon to ESIPT. rsc.orgresearchgate.net A subsequent re-evaluation using time-dependent density functional theory (TD-DFT) proposed that the large Stokes shift in these specific molecules is not due to ESIPT but rather to significant geometric reorganizations and charge-transfer character in the excited state. rsc.orgresearchgate.net This highlights the complexity of the photophysical processes in these molecules and the importance of combining experimental and advanced theoretical approaches for accurate mechanistic understanding.

Organic Electronics and Optoelectronics

The strong electron-withdrawing properties of the 2,1,3-benzothiadiazole unit make it an essential building block for organic materials used in electronic and optoelectronic applications. researchgate.netresearchgate.net Its incorporation into π-conjugated systems allows for the manipulation of electronic energy levels (HOMO/LUMO), which is critical for designing efficient organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.netresearchgate.net

In the field of OLEDs, BTD and its derivatives are widely used as acceptor units in photoluminescent compounds. researchgate.net They are particularly valuable in the design of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. bohrium.com

Researchers have successfully designed D–A–D (Donor-Acceptor-Donor) structured TADF emitters by employing 2,1,3-benzothiadiazole as the central acceptor. rsc.orgresearchgate.net This molecular architecture facilitates a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, enabling efficient reverse intersystem crossing from the triplet state back to the singlet state. One such study developed red TADF emitters, including the compound 4,7-bis(9,9-dimethylacridin-10(9H)-yl) benzo[c] acs.orgnih.govresearchgate.netthiadiazole (BTZ–DMAC). rsc.org An OLED device using this emitter achieved a maximum external quantum efficiency (EQE) of 8.8% with an emission peak at 636 nm. rsc.orgresearchgate.net Furthermore, a π-extended BTD derivative was developed as a fluorescent emitter for use in a TADF-sensitized fluorescent OLED, which displayed an excellent EQE of 14.3%. bohrium.comrsc.org

| Emitter Type | Compound Example | Device Performance (Max EQE) | Emission Color/Wavelength |

| Red TADF Emitter | BTZ–DMAC | 8.8% | Red (636 nm) rsc.orgresearchgate.net |

| TADF-Sensitized Fluorescent Emitter | π-extended BTD derivative | 14.3% | Not Specified bohrium.comrsc.org |

The 2,1,3-benzothiadiazole moiety is a key component in the development of organic dyes for Dye-Sensitized Solar Cells (DSSCs). researchgate.net In a typical DSSC, dye molecules anchored to a semiconductor surface (like TiO₂) are responsible for absorbing light and injecting electrons into the semiconductor's conduction band. nih.gov BTD derivatives are excellent candidates for this role due to their intense light absorption and electron-accepting nature. researchgate.netrsc.org

These dyes are commonly designed with a D-π-A structure, where the BTD unit functions as the acceptor. nih.gov Computational and experimental studies have shown that modifying the donor and π-spacer components can significantly alter the dye's optoelectronic properties and, consequently, the solar cell's efficiency. nih.gov Researchers have synthesized and tested various BTD-based organic dyes, achieving good Power Conversion Efficiencies (PCEs). For example, a series of five BTD-based dyes demonstrated PCEs ranging from 7.0% to 9.8%. rsc.orgrsc.org A "dye cocktail" or co-sensitization approach, combining two different BTD dyes, further improved performance by enhancing light absorption and passivating the TiO₂ surface, leading to a PCE of up to 10.9% with an iodine-based electrolyte. rsc.orgrsc.org

| DSSC Sensitizer Design | Electrolyte | Power Conversion Efficiency (PCE) | Key Finding |

| Single BTD-based Dyes | Iodine-based liquid | 7.0% - 9.8% | The BTD core is an effective acceptor for high-performance dyes. rsc.orgrsc.org |

| Co-sensitization ("Dye Cocktail") | Iodine-based liquid | 10.9% | Combining two BTD dyes improves light absorption and reduces charge recombination, boosting efficiency. rsc.orgrsc.org |

| Single BTD-based Dyes | Ionic liquid | >7.5% | Demonstrates good stability and robustness for long-term operation. rsc.org |

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of the chemical compound 2,1,3-Benzothiadiazol-5-yl isothiocyanate in the fields of advanced material science as an electron-transporting material, organic semiconductor, or as a chemosensor and in molecular recognition systems.

The searches conducted yielded general information on the broader class of 2,1,3-benzothiadiazole (BTD) derivatives, which are known for their applications in organic electronics and sensing. These derivatives, featuring different functional groups, have been investigated for their electron-accepting properties, making them suitable components in various advanced materials. However, the specific isothiocyanate functionalized compound at the 5-position, "this compound," is not documented in the literature for the applications outlined in the user's request.

Therefore, this article cannot be generated as per the user's strict instructions to focus solely on "this compound" and its role in the specified areas of research. The absence of research findings for this specific compound in these contexts prevents the creation of a thorough, informative, and scientifically accurate article as requested.

Future Research Directions and Translational Outlook

Exploration of Novel Therapeutic Targets and Disease Applications

The isothiocyanate (ITC) functional group is well-documented for its potent anticancer properties, largely attributed to its ability to modulate various signaling pathways and induce apoptosis in cancer cells. nih.govnih.gov Isothiocyanates, found in cruciferous vegetables, have demonstrated efficacy in reducing the risk of cancers induced by carcinogens in animal models and inhibiting the growth of various cancer cell types. nih.gov Their mechanisms of action are multifaceted, involving the induction of apoptosis, targeting of the MAPK signaling pathway, management of oxidative stress, and regulation of the cell cycle. nih.govnih.gov

The benzothiadiazole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. Future research should focus on exploring the therapeutic potential of 2,1,3-Benzothiadiazol-5-yl isothiocyanate beyond oncology. Given the known activities of related compounds, potential disease applications could include:

Neurodegenerative Diseases: Targeting pathways involved in oxidative stress and inflammation.

Infectious Diseases: Investigating activity against bacterial and fungal pathogens.

Inflammatory Disorders: Modulating inflammatory responses through interaction with key signaling molecules.

A systematic screening of this compound against a broad panel of disease-relevant targets will be crucial in identifying novel therapeutic applications.

Rational Design and Synthesis of Next-Generation Derivatives

The development of next-generation derivatives of this compound will be pivotal in optimizing its therapeutic index and exploring structure-activity relationships (SAR). Rational design strategies can be employed to modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Key areas for synthetic modification include:

Substitution on the Benzene (B151609) Ring: Introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups) to modulate electronic properties and target interactions.

Modification of the Isothiocyanate Group: While the isothiocyanate is key to its bioactivity, bioisosteric replacement or modification could lead to compounds with altered reactivity and target profiles.

Scaffold Hopping: Replacing the benzothiadiazole core with other heterocyclic systems to explore new chemical space.

The synthesis of these derivatives can draw upon established methods for the preparation of benzothiazoles and isothiocyanates. mdpi.comresearchgate.net For instance, the synthesis of benzothiazole (B30560) derivatives can be achieved through the cyclization of substituted thioamides or from 2-aminothiophenols. researchgate.net

Table 1: Potential Next-Generation Derivatives and their Rationale

| Derivative Class | Modification Strategy | Therapeutic Rationale |

| Halogenated Benzothiadiazoles | Introduction of fluorine, chlorine, or bromine atoms on the benzene ring. | Enhance binding affinity and metabolic stability. |

| Amino-Substituted Analogues | Incorporation of primary, secondary, or tertiary amine functionalities. | Improve aqueous solubility and allow for salt formation. |

| Thiourea (B124793) Prodrugs | Conversion of the isothiocyanate to a corresponding thiourea. | Potentially improve stability and release the active isothiocyanate in vivo. |

| Hybrid Molecules | Conjugation with other known pharmacophores. | Create multi-target ligands with synergistic effects. |

Mechanistic Insights into Complex Biological Interactions

A deep understanding of the molecular mechanisms underlying the biological effects of this compound is essential for its clinical translation. Isothiocyanates are known to interact with multiple cellular targets, including key signaling proteins involved in cancer progression such as STAT3, NF-κB, and HDACs. nih.govmdpi.com Benzyl (B1604629) isothiocyanate (BITC), for example, has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. nih.gov

Future mechanistic studies should employ a combination of biochemical, biophysical, and cell-based assays to:

Identify Direct Binding Partners: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the cellular proteins that directly interact with the compound.

Elucidate Downstream Signaling Pathways: Mapping the signaling cascades that are modulated upon compound treatment using transcriptomic and proteomic approaches.

Investigate Covalent Modification: Characterizing the adduction of the isothiocyanate group to specific cysteine residues on target proteins, a common mechanism for this class of compounds.

These studies will provide a comprehensive picture of the compound's mechanism of action and facilitate the identification of biomarkers for patient stratification in future clinical trials.

Development of Sustainable and Scalable Synthetic Processes

For any therapeutic candidate to be viable, the development of a sustainable and scalable synthetic route is paramount. Traditional methods for the synthesis of heterocyclic compounds often involve harsh reaction conditions and the use of hazardous reagents. bepls.com Modern synthetic chemistry is increasingly focused on the principles of green chemistry to develop environmentally benign processes. researchgate.netbepls.com

Future research in this area should focus on:

Catalyst-Free Reactions: Exploring synthetic routes that proceed efficiently without the need for heavy metal catalysts. bepls.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields. nih.gov

Use of Green Solvents: Employing environmentally friendly solvents such as water, ethanol, or ionic liquids to replace traditional volatile organic compounds. bepls.com

Flow Chemistry: Developing continuous flow processes for a safer, more efficient, and scalable production of the target compound and its derivatives.

By incorporating these green chemistry principles, the synthesis of this compound can be made more economical and environmentally responsible, facilitating its potential translation from the laboratory to the clinic.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.